molecular formula C18H11ClN2O3S B2983467 3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 683232-27-1

3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2983467
M. Wt: 370.81
InChI Key: APIVQWQESFGZQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH 3) 4 Si, which served as an internal standard .


Chemical Reactions Analysis

The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is a common reaction involving similar compounds . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of benzo[b]thiophene, similar in structure to 3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide, exhibit significant antioxidant activity. For instance, compounds synthesized with various substituents, including chloro and hydroxyl groups, have been found to be potent antioxidants, with some derivatives showing higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).

Crystal Structure Analysis

The crystal structure and spectroscopic analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a compound closely related to the target chemical, have been thoroughly studied. This research has contributed to a deeper understanding of the geometric parameters and structural characteristics of similar compounds, laying the groundwork for further explorations into their potential applications (Bülbül et al., 2015).

Synthesis and Reactions

The synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides have been explored, showcasing the versatility of these compounds in chemical reactions and the potential for creating novel molecules with varying properties. This research highlights the chemical reactivity and the synthetic utility of the core structure in developing new pharmacologically active agents (Ried et al., 1980).

Biological Activities

Benzo[b]thiophene derivatives have been found to exhibit a wide spectrum of pharmacological properties. New derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride were screened for antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential of these compounds in medicinal chemistry and drug development (Isloor et al., 2010).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have shown promising applications in luminescence sensing and the removal of environmental contaminants. These findings indicate the potential use of such compounds in environmental monitoring and remediation efforts, particularly in detecting and trapping harmful substances like pesticides (Zhao et al., 2017).

properties

IUPAC Name

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-6-4-7-11(13(10)18(21)24)20-16(22)15-14(19)9-5-2-3-8-12(9)25-15/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIVQWQESFGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide

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